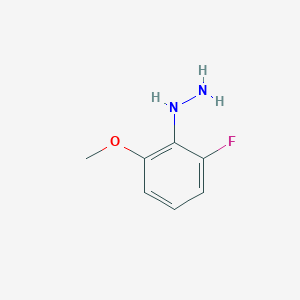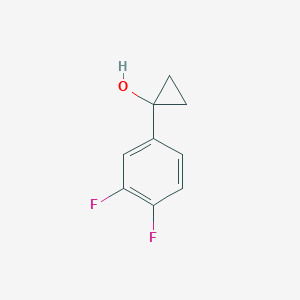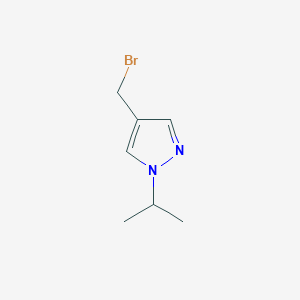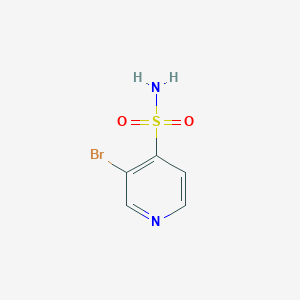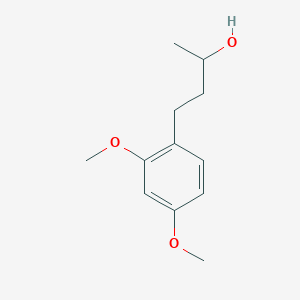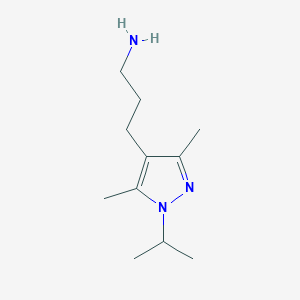![molecular formula C12H20Cl2N2S B13603370 (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride](/img/structure/B13603370.png)
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidine ring and a thieno[3,2-c]pyridine moiety, making it a compound of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidinedihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thieno[3,2-c]pyridine core: This can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Introduction of the pyrrolidine ring: This step may involve nucleophilic substitution or addition reactions.
Final coupling and purification: The final product is obtained through coupling reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.
Reduction: Reduction reactions could target the nitrogen atoms in the pyridine and pyrrolidine rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals, particularly for targeting neurological or inflammatory diseases.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)pyrrolidine
- **(2S)-2-({4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}methyl)piperidine
Uniqueness
The presence of the dihydrochloride salt form may enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H20Cl2N2S |
|---|---|
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
5-[[(2S)-pyrrolidin-2-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C12H18N2S.2ClH/c1-2-11(13-5-1)9-14-6-3-12-10(8-14)4-7-15-12;;/h4,7,11,13H,1-3,5-6,8-9H2;2*1H/t11-;;/m0../s1 |
Clave InChI |
SGAUUFHDMQECKF-IDMXKUIJSA-N |
SMILES isomérico |
C1C[C@H](NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
SMILES canónico |
C1CC(NC1)CN2CCC3=C(C2)C=CS3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)
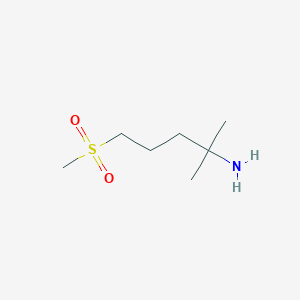
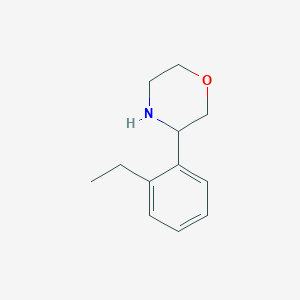
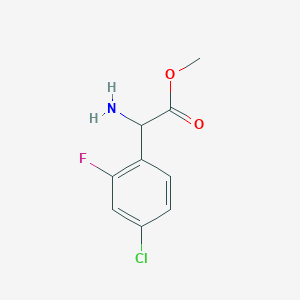
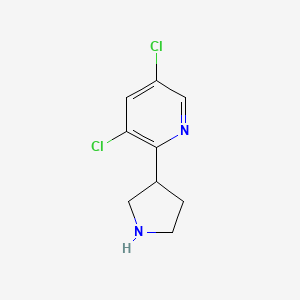

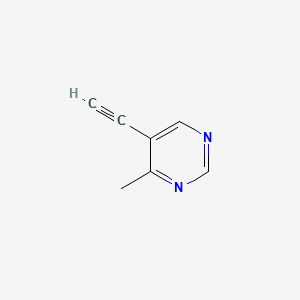
![Tert-butyl 2-[1-(1-aminocyclopropyl)cyclopropyl]-5,5-dimethylpiperidine-1-carboxylate](/img/structure/B13603330.png)
